REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].C#N.[C:9]1([CH2:15][CH2:16][CH:17](O)[CH3:18])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:20][OH:21].O>>[CH3:18][C:17]1([CH2:16][CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:20](=[O:21])[NH:5][C:1]1=[O:4] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
144.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
43.2 mL
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
152.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in a 2 liter three-necked flask
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Type
|
CUSTOM
|
Details
|
At a temperature of 20° C
|
Type
|
CUSTOM
|
Details
|
leading to a slight exothermic reaction (temperature increase to ca. 30° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 50 ml methanol/H2O 1:1
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum at 60° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)CCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |